An In-depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Dibromo-2,5-difluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
1,4-Dibromo-2,5-difluorobenzene is a halogenated aromatic compound that has emerged as a important building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor in the development of advanced materials and complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2,5-difluorobenzene, its synthesis and reactivity, and its applications in cutting-edge research and development, particularly in the fields of organic electronics and medicinal chemistry. The strategic placement of both bromine and fluorine atoms allows for selective functionalization, making it a cornerstone for creating novel molecular architectures.[1]
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 1,4-Dibromo-2,5-difluorobenzene is paramount for its effective use in research and synthesis. These properties dictate its behavior in different solvent systems, its reactivity under various conditions, and the appropriate methods for its handling and purification.
Summary of Physical Properties
The key physical properties of 1,4-Dibromo-2,5-difluorobenzene are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Br₂F₂ | [2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 60-62 °C (lit.) | |
| Boiling Point | 96 °C at 20 mmHg (lit.) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |
| CAS Number | 327-51-5 |
Structural and Spectroscopic Data
The structural and spectroscopic data are crucial for the identification and characterization of 1,4-Dibromo-2,5-difluorobenzene, ensuring its purity and confirming its structure in reaction products.
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Molecular Structure:
Caption: Molecular structure of 1,4-Dibromo-2,5-difluorobenzene.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1,4-Dibromo-2,5-difluorobenzene is characterized by a single multiplet in the aromatic region, arising from the two equivalent protons on the benzene ring. The coupling with the adjacent fluorine atoms leads to a more complex splitting pattern than a simple singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the benzene ring due to the symmetry of the molecule. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum provides a direct way to observe the fluorine environments. For 1,4-Dibromo-2,5-difluorobenzene, a single signal is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Br, C-F, and C-H stretching and bending vibrations, as well as the aromatic C=C stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), with the molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Reactivity
The synthetic utility of 1,4-Dibromo-2,5-difluorobenzene stems from the differential reactivity of its halogen substituents, which allows for selective and sequential chemical transformations.
Laboratory-Scale Synthesis
A common laboratory synthesis of 1,4-Dibromo-2,5-difluorobenzene involves the direct bromination of 1,4-difluorobenzene.
Caption: Synthetic pathway to 1,4-Dibromo-2,5-difluorobenzene.
Experimental Protocol: Bromination of 1,4-Difluorobenzene
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To a stirred solution of 1,4-difluorobenzene in a suitable solvent (e.g., dichloromethane or neat), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃) or a strong protic acid mixture like sulfuric acid and nitric acid.
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Slowly add bromine (Br₂) dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature.
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Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to consume any excess bromine.
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Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-Dibromo-2,5-difluorobenzene.
Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms in 1,4-Dibromo-2,5-difluorobenzene are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational for constructing complex organic structures.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling of 1,4-Dibromo-2,5-difluorobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
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In a reaction vessel, combine 1,4-Dibromo-2,5-difluorobenzene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
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Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by GC or TLC.
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Cool the reaction mixture to room temperature and perform a standard aqueous workup.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base.[5]
Caption: Buchwald-Hartwig amination of 1,4-Dibromo-2,5-difluorobenzene.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
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To a reaction flask, add 1,4-Dibromo-2,5-difluorobenzene, aniline, a palladium catalyst (e.g., a pre-catalyst like a G3-precatalyst or a combination of a palladium source and a specialized phosphine ligand like XPhos or SPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
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Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).
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Thoroughly degas the reaction mixture.
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Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed.
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After cooling to room temperature, quench the reaction and perform an aqueous workup.
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Extract the product, dry the organic phase, and remove the solvent.
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Purify the resulting arylamine by column chromatography.
Applications in Research and Development
The unique structural and reactive properties of 1,4-Dibromo-2,5-difluorobenzene make it a valuable intermediate in several high-tech fields.
Organic Electronics and Materials Science
In materials science, 1,4-Dibromo-2,5-difluorobenzene is a key building block for the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which can improve their stability and performance. The bromine atoms provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, to create the desired conjugated backbone.[1]
Pharmaceutical and Agrochemical Development
In medicinal chemistry, the incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[4] 1,4-Dibromo-2,5-difluorobenzene serves as a versatile scaffold for introducing a difluorinated phenyl ring into potential therapeutic agents. The bromine atoms can be replaced with various functional groups through cross-coupling reactions to build up the desired molecular complexity. It is also used in the synthesis of novel herbicides, insecticides, and fungicides in the agrochemical industry.[4]
Safety and Handling
As with all halogenated aromatic compounds, 1,4-Dibromo-2,5-difluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid inhaling the dust or vapors. It may cause respiratory irritation.
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Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]
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Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated from non-halogenated waste.
Conclusion
1,4-Dibromo-2,5-difluorobenzene is a highly versatile and valuable chemical intermediate with a growing number of applications in materials science and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and safe handling procedures is essential for any researcher or scientist looking to leverage its potential in their work. As the demand for advanced materials and novel pharmaceuticals continues to grow, the importance of this key building block is set to increase.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene, 99+%. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5). Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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NIST. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. Retrieved from [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2356-2363.
- Jones, W., & Solanko, K. A. (2009). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)
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WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,4-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
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De Gruyter. (2023). Crystal structure of 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol, C12H16Br2O4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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NIST. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
- Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 497-503.
- Réau, R., & Hissler, M. (2016). First Examples of Organophosphorus-Containing Materials for Light-Emitting Diodes. Accounts of Chemical Research, 49(9), 1859-1868.
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